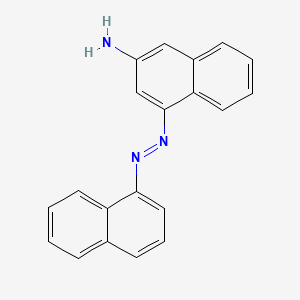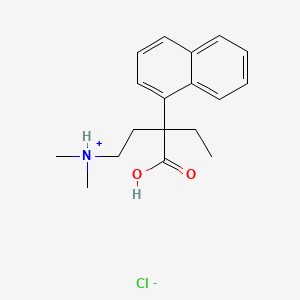![molecular formula C9H58N13O15P5 B13785800 Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt CAS No. 67785-99-3](/img/structure/B13785800.png)
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt is a complex organophosphorus compound. It is known for its strong chelating properties, making it useful in various industrial and scientific applications. The compound is often used in water treatment, detergents, and as a scale inhibitor due to its ability to bind with metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt typically involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Diethylenetriamine, formaldehyde, phosphorous acid.
Conditions: Controlled pH, typically acidic.
Procedure: The reactants are mixed and heated to facilitate the reaction, leading to the formation of the phosphonic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Mixing: Continuous mixing of diethylenetriamine, formaldehyde, and phosphorous acid.
Reaction Control: Maintaining optimal temperature and pH to drive the reaction to completion.
Purification: The product is purified through crystallization or other separation techniques to obtain the decaammonium salt form.
化学反应分析
Types of Reactions
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions.
Oxidation: Can be oxidized under specific conditions to form phosphonate derivatives.
Substitution: Reacts with other compounds to substitute the phosphonomethyl groups.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron.
Oxidation: Oxidizing agents like hydrogen peroxide.
Substitution: Various organic reagents under controlled conditions.
Major Products
Chelation: Metal-phosphonate complexes.
Oxidation: Phosphonate derivatives.
Substitution: Substituted phosphonic acid derivatives.
科学研究应用
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in analytical chemistry to remove metal ions from solutions.
Biology: Investigated for its potential in inhibiting enzymes that require metal ions as cofactors.
Medicine: Explored for use in radiopharmaceuticals due to its ability to target specific tissues.
Industry: Utilized in water treatment, detergents, and as a scale inhibitor in various industrial processes.
作用机制
The compound exerts its effects primarily through chelation, where it binds to metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and prevent the formation of scale in industrial systems. The molecular targets include metal ions such as calcium, magnesium, and iron, which are essential for various biological and industrial processes.
相似化合物的比较
Similar Compounds
Diethylenetriaminepentamethylenephosphonic acid heptasodium salt: Similar structure but different counterions.
Ethylenediaminetetramethylenephosphonic acid: Another phosphonic acid derivative with similar chelating properties.
Nitrilotri(methylenephosphonic acid): A simpler phosphonic acid with fewer phosphonomethyl groups.
Uniqueness
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt is unique due to its high number of phosphonomethyl groups, which enhances its chelating ability and makes it particularly effective in applications requiring strong metal ion binding.
属性
CAS 编号 |
67785-99-3 |
|---|---|
分子式 |
C9H58N13O15P5 |
分子量 |
743.51 g/mol |
IUPAC 名称 |
azane;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C9H28N3O15P5.10H3N/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);10*1H3 |
InChI 键 |
NOPBMTCRKASJLK-UHFFFAOYSA-N |
规范 SMILES |
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O.N.N.N.N.N.N.N.N.N.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


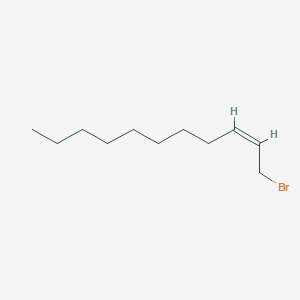
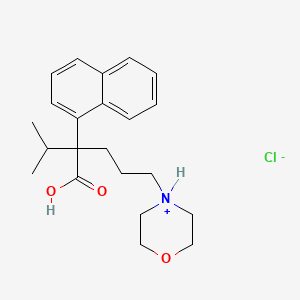
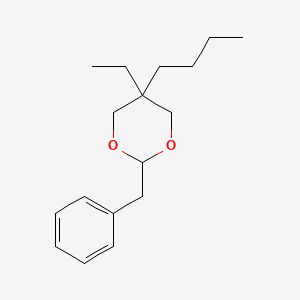
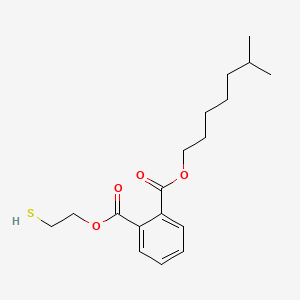

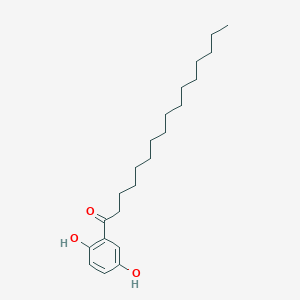
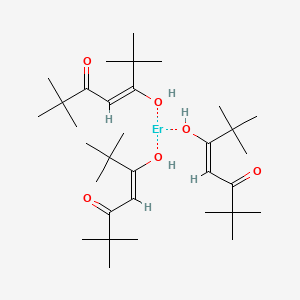
![10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13785754.png)
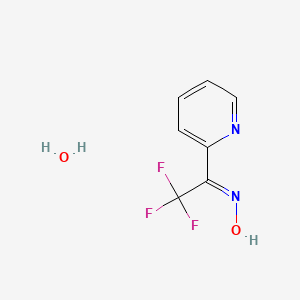
![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)
![1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea](/img/structure/B13785782.png)
